Bis(4-methoxybenzyl)amine hydrochloride chemical properties
Bis(4-methoxybenzyl)amine hydrochloride chemical properties
An In-depth Technical Guide to Bis(4-methoxybenzyl)amine Hydrochloride: Properties, Synthesis, and Applications
Introduction
Bis(4-methoxybenzyl)amine hydrochloride is a secondary amine salt of significant interest in the fields of organic and medicinal chemistry. Its structure, featuring two para-methoxybenzyl (PMB) groups, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs).[1] The presence of the PMB moiety, a well-established protecting group, imparts unique reactivity and utility to the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and insights into its applications for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
Bis(4-methoxybenzyl)amine hydrochloride is the salt form of N,N-bis(4-methoxybenzyl)amine, an aromatic amine.[2][3] The hydrochloride form enhances the compound's stability and simplifies handling by converting the basic free amine into a crystalline, often more manageable, solid.
Caption: Chemical Structure of Bis(4-methoxybenzyl)amine Hydrochloride.
The key physicochemical properties are summarized in the table below, distinguishing between the hydrochloride salt and its corresponding free base.
| Property | Bis(4-methoxybenzyl)amine Hydrochloride | Bis(4-methoxybenzyl)amine (Free Base) | Reference(s) |
| CAS Number | 854391-95-0 | 17061-62-0 | [4][5][6] |
| Molecular Formula | C₁₆H₂₀ClNO₂ | C₁₆H₁₉NO₂ | [5][6][7] |
| Molecular Weight | 293.79 g/mol | 257.33 g/mol | [2][5][6] |
| Appearance | White solid | White crystal (sticky) or liquid | [4] |
| Purity | Typically ≥97% | Typically ≥97% | [5] |
| SMILES | COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl | COc1ccc(cc1)CNCc1ccc(cc1)OC | [5] |
Synthesis Pathway: Reductive Amination
The most common and efficient method for preparing bis(4-methoxybenzyl)amine is through the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine.[1] This process first involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves acidification to produce the stable hydrochloride salt.
Caption: General workflow for the synthesis of Bis(4-methoxybenzyl)amine HCl.
Detailed Experimental Protocol
This protocol is based on established laboratory procedures for reductive amination.[4]
Materials:
-
p-Methoxybenzaldehyde
-
4-Methoxybenzylamine
-
Ethanol, anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
4N HCl in dioxane
Procedure:
-
Imine Formation: In a round-bottom flask, combine 4-methoxybenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in ethanol. Heat the mixture to reflux and maintain for 4 hours. The initial reaction forms the N-(4-methoxybenzylidene)-N-(4-methoxybenzyl)amine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.0 eq) portion-wise to manage the exothermic reaction. Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 18 hours to ensure complete reduction of the imine.
-
Aqueous Workup: Cool the mixture again to 0°C and carefully add water to quench any unreacted NaBH₄. Add dichloromethane to the flask to begin the extraction process.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous layer two more times with dichloromethane to maximize product recovery.[4] Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude free amine as a residue.
-
Hydrochloride Salt Formation: Dissolve the residue in diethyl ether and cool the solution to 0°C. Slowly add a solution of 4N HCl in dioxane dropwise with stirring. A white solid will precipitate.[4]
-
Isolation: Continue stirring at 0°C for approximately 2 hours. Collect the white solid by filtration, wash it with a cold mixture of ether/ethyl acetate, and dry it under vacuum to afford the final product, bis(4-methoxybenzyl)amine hydrochloride, in high yield (typically >90%).[4]
Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard techniques employed.
Nuclear Magnetic Resonance (NMR)
¹H NMR is particularly informative for confirming the structure. The spectrum for the hydrochloride salt shows distinct signals for the ammonium, aromatic, benzylic, and methoxy protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| ~9.40 ppm | Singlet | 2H | NH₂ ⁺ (Ammonium protons) | [4] |
| ~7.45 ppm | Doublet | 4H | Aromatic protons (ortho to CH₂) | [4] |
| ~6.98 ppm | Doublet | 4H | Aromatic protons (ortho to OCH₃) | [4] |
| ~4.03 ppm | Singlet | 4H | CH₂ (Benzylic protons) | [4] |
| ~3.77 ppm | Singlet | 6H | OCH₃ (Methoxy protons) | [4] |
| (Data corresponds to a spectrum run in DMSO-d₆ at 300 MHz)[4] |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions for the hydrochloride salt include:
-
N-H Stretch: A broad band in the range of 2400-2800 cm⁻¹, characteristic of an ammonium salt.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ (for CH₂ and CH₃ groups).
-
C=C Stretch (Aromatic): Peaks in the 1610-1580 cm⁻¹ and 1510-1450 cm⁻¹ regions.
-
C-O Stretch (Ether): A strong absorption around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the parent compound (the free base). Under typical Electron Ionization (EI) or Electrospray Ionization (ESI), the analysis would show the mass of the protonated free base [M+H]⁺ at an m/z of approximately 258.15.[8]
Applications in Research and Drug Development
Bis(4-methoxybenzyl)amine serves primarily as a versatile intermediate in pharmaceutical synthesis. Its utility stems from the properties of the 4-methoxybenzyl (PMB) groups.
-
Pharmaceutical Intermediate: The compound is a key building block for more complex molecules. It has been utilized as a reagent in the synthesis of farnesyltransferase inhibitors and in the preparation of (heteroarylamino)triazolamines, which have shown potential as antiviral agents for treating HCV infection.[3]
-
Protecting Group Chemistry: The PMB group is a widely used protecting group for amines. While bis(4-methoxybenzyl)amine itself is a product, its structure is emblematic of secondary amines protected with PMB groups. These groups are stable under a variety of conditions but can be readily cleaved under oxidative or strongly acidic conditions (e.g., with DDQ or TFA), providing an orthogonal deprotection strategy in multi-step syntheses.[9]
Caption: Role of Bis(4-methoxybenzyl)amine in pharmaceutical synthesis pathways.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of bis(4-methoxybenzyl)amine hydrochloride is essential. The compound is classified as an irritant and can cause skin and eye damage.
Hazard Identification
| Hazard Class | GHS Statement | Reference(s) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [2][10] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation | [2][10] |
Recommended Handling and PPE
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[10][11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles or a face shield.[10][11][12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][13]
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and sealed when not in use.[10][13]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[12][13]
First Aid Measures
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][13]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]
References
-
Bis(4-methoxybenzyl)amine Synthesis: Methods and Quality Assurance for Buyers. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]
-
The Role of Bis(4-methoxybenzyl)amine in Modern Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]
-
bis-(4-methoxybenzyl)amine, CAS No. 17061-62-0. (n.d.). iChemical. Retrieved January 4, 2026, from [Link]
- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
- Supplementary Information for Catalytic Hydroboration of Imines and Alkynes by n-Butyllithium and Lithium Anilides. (n.d.).
-
Bis(4-methoxybenzyl)amine (C16H19NO2). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [This is a standard authoritative text for protecting group chemistry.]
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